8-(4-tert-butylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
8-(4-tert-Butylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS: 951588-22-0) is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]decane core. Its molecular formula is C25H29N3O3, with a molecular weight of 419.53 g/mol . The compound is characterized by a tert-butyl-substituted benzoyl group at position 8 and a phenyl group at position 3 of the spirocyclic system. Available in research quantities (purity ≥95%), it is primarily used in drug discovery and development .
Properties
IUPAC Name |
8-(4-tert-butylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-23(2,3)19-11-9-18(10-12-19)22(29)27-15-13-24(14-16-27)25-20(21(28)26-24)17-7-5-4-6-8-17/h4-12H,13-16H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEORMMFGSFZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-tert-butylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. One common method includes the formation of the spiro linkage through cyclization reactions. The starting materials often include substituted benzoyl chlorides and amines, which undergo condensation reactions to form the desired spiro compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods focus on optimizing reaction conditions to ensure cost-effectiveness, scalability, and environmental sustainability. Techniques such as continuous flow reactors and green chemistry principles may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(4-tert-butylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(4-tert-butylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-tert-butylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Impact on Bioactivity
- Benzoyl vs.
- Fluorophenyl vs. Phenyl : Fluorine substitution (e.g., ) increases metabolic stability and electron-withdrawing effects, which may improve receptor-binding affinity compared to unsubstituted phenyl groups .
- Spirocyclic Rigidity : The 1,4,8-triazaspiro[4.5]decane core enforces conformational constraints, a feature shared across analogues that likely enhances target selectivity .
Emerging Trends and Unresolved Questions
- Patent Activity : Recent patents (e.g., ) emphasize modifications at position 3 (e.g., methoxy, chloro) to optimize therapeutic indices, suggesting the target compound’s phenyl group may serve as a scaffold for further derivatization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
